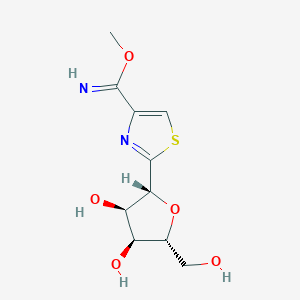

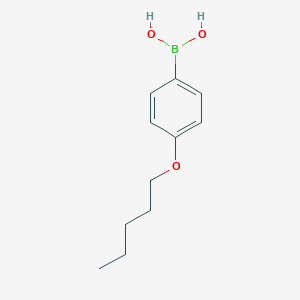

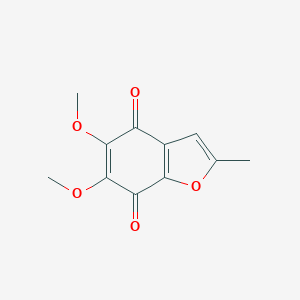

![molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1](/img/structure/B116212.png)

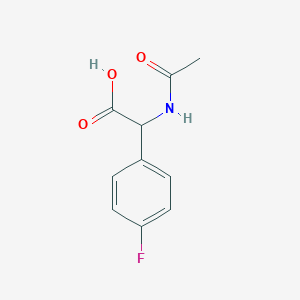

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

概要

説明

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 144927-57-1 . It has a molecular weight of 225.63 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This is followed by the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . This compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) .Chemical Reactions Analysis

This compound is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the synthesis of Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.63 g/mol . The InChI key is PCLIRPRTLSCXET-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a key precursor in the synthesis of a wide range of heterocyclic compounds, which are of significant interest due to their biological and medicinal properties. A comprehensive review by Parmar, Vala, & Patel (2023) highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds. These scaffolds are extensively studied for their applicability in medicinal and pharmaceutical industries, showcasing the broader synthetic applications and bioavailability of compounds derived from this compound.

Optical Sensors and Biological Significance

The compound also finds application in the development of biologically significant pyrimidine-based optical sensors, as discussed by Jindal & Kaur (2021). Pyrimidine derivatives, including those derived from this compound, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications.

Anticancer Research

Further, the compound's derivatives have been investigated for their anticancer properties. Kaur et al. (2014) review the anticancer potential of pyrimidines in fused scaffolds, indicating the significant research interest in pyrimidine-based scaffolds, including those derived from this compound, for their potential to interact with diverse enzymes, targets, and receptors in cancer treatment.

Enaminoketones and Enaminothiones Synthesis

The compound also plays a role in the synthesis of enaminoketones and enaminothiones, which are valuable intermediates for creating heterocycles and natural products. Negri, Kascheres, & Kascheres (2004) Negri et al., 2004 discuss the increased interest in cyclic-β-enaminoesters derived from such precursors for the synthesis of diverse heterocycles, highlighting the compound's versatility as a building block in synthetic chemistry.

作用機序

Target of Action

Similar compounds have been found to inhibit multiple kinases .

Mode of Action

It’s worth noting that halogenated compounds like this one can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .

Biochemical Pathways

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a refrigerator .

Result of Action

They have been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Action Environment

It’s known that the compound is stable at room temperature and should be stored in a refrigerator .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is used .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLIRPRTLSCXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441767 | |

| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144927-57-1 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

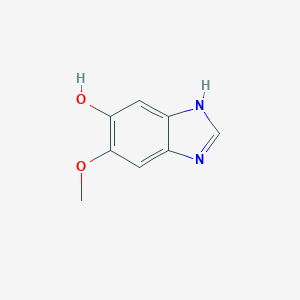

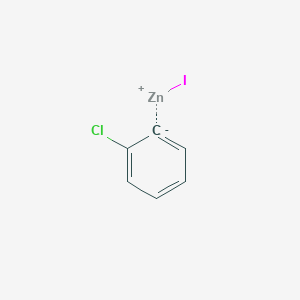

![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)